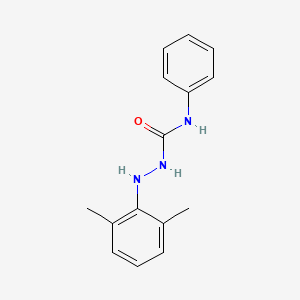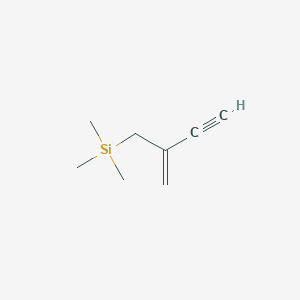![molecular formula C9H15ClO B12566054 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane CAS No. 261716-95-4](/img/structure/B12566054.png)
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Chloromethoxy)methyl]bicyclo[221]heptane is a bicyclic compound with a unique structure that includes a chloromethoxy group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloromethyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the chloromethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic framework.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified bicyclic compounds.
Scientific Research Applications
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bicyclic framework provides structural stability and influences the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: A similar bicyclic compound with a methyl group instead of a chloromethoxy group.
Norbornane: Another bicyclic compound with a different substitution pattern.
Uniqueness
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
261716-95-4 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-(chloromethoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15ClO/c10-6-11-5-9-4-7-1-2-8(9)3-7/h7-9H,1-6H2 |
InChI Key |
MPOGYTIIEFLDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


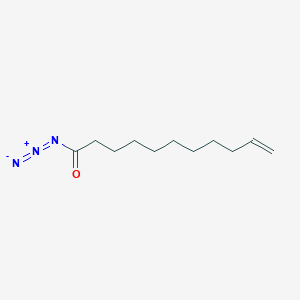
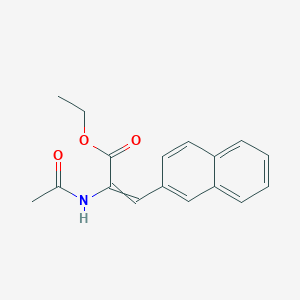


![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
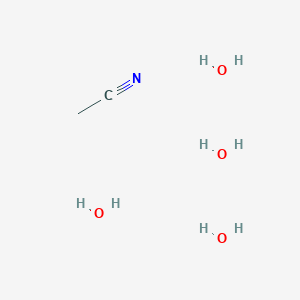
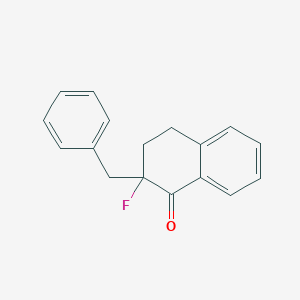

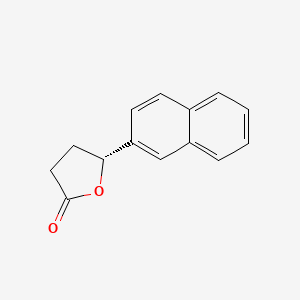

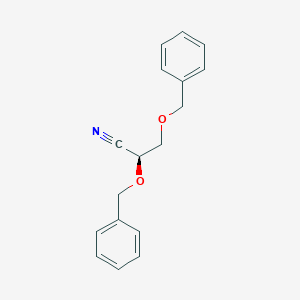
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
